Albendazole Sulfoxide D3 Albendazole Sulfoxide D3 Albendazole sulfoxide D3 is deuterium labeled Albendazole sulfoxide. Albendazole sulfoxide is a metabolite of Albendazole with anthelmintic effect.
Brand Name: Vulcanchem
CAS No.: 1448346-38-0
VCID: VC0196527
InChI: InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
SMILES: CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Molecular Formula: C12H15N3O3S
Molecular Weight: 284.35 g/mol

Albendazole Sulfoxide D3

CAS No.: 1448346-38-0

Cat. No.: VC0196527

Molecular Formula: C12H15N3O3S

Molecular Weight: 284.35 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Albendazole Sulfoxide D3 - 1448346-38-0

CAS No. 1448346-38-0
Molecular Formula C12H15N3O3S
Molecular Weight 284.35 g/mol
IUPAC Name trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Standard InChI InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Standard InChI Key VXTGHWHFYNYFFV-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC
SMILES CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Canonical SMILES CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Appearance Solid powder

Chemical Properties and Structure

Molecular Identification

Albendazole Sulfoxide D3 is identified by the CAS Registry Number 1448346-38-0, which uniquely identifies this specific chemical compound in scientific literature and databases . This identification is essential for researchers seeking to work with this exact compound.

Structural Composition

The molecular formula of Albendazole Sulfoxide D3 is C12H12D3N3O3S, with a molecular weight of approximately 284.33-284.4 g/mol . The structure features a benzimidazole core with a propylsulfinyl group and a deuterated methyl carbamate moiety. The three deuterium atoms replace the hydrogen atoms in the methyl group of the carbamate function.

Nomenclature

Several systematic and common names are used to refer to this compound:

  • Methyl-d3 (6-(propylsulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate

  • Albendazole-sulfoxide-(methyl-D3)

  • trideuteriomethyl N-(5-propylsulfinyl-1H-benzimidazol-2-yl)carbamate (IUPAC name)

  • Albendazole Oxide-d3

  • Albendazole Impurity B (EP)-d3

This variety of names reflects the compound's presence across different fields and applications, from analytical chemistry to pharmaceutical quality control.

Applications in Pharmaceutical Research

Analytical Reference Standard

Albendazole Sulfoxide D3 serves as a critical certified reference material for pharmaceutical analysis. It provides highly accurate and reliable data for analytical method development and validation processes . The deuterium labeling makes it particularly valuable as an internal standard in quantitative analysis.

Quality Control Applications

Relationship to Albendazole Metabolism

Metabolic Pathway

Albendazole undergoes significant metabolic transformation in the body. After oral administration, it is rapidly oxidized to Albendazole Sulfoxide (ABZ-SO), which possesses the primary therapeutic activity. Subsequently, ABZ-SO is further metabolized to Albendazole Sulfone (ABZ-SO2) . This metabolic pathway is crucial for understanding both the therapeutic effects and potential toxicity of Albendazole.

Comparative Toxicity Analysis

Research findings have demonstrated significant differences in the cytotoxic potential of Albendazole and its metabolites. Comparative evaluation of these compounds has shown that both Albendazole Sulfoxide (ABZ-SO) and Albendazole Sulfone (ABZ-SO2) exhibit considerably lower toxicity than the parent Albendazole (ABZ) . This has important implications for therapeutic applications and safety assessments.

Table 1: Comparative Cytotoxicity (EC50 values in μg/mL) of Albendazole and Its Metabolites Across Different Cell Lines

Cell CultureExposure TimeAlbendazole (ABZ)Albendazole Sulfoxide (ABZ-SO)Albendazole Sulfone (ABZ-SO2)
HepG224h37.5±2.7ne*43.1±1.1
48h26.4±2.9ne*37.9±3.8
72h6.4±0.955.5±5.2ne*
FaO24h22.5±4.5ne*78.8±1.5
48h8.8±2.0ne*70.2±5.1
72h1.0±0.4ne*69.5±1.8
Balb/c 3T324h0.5±0.167.6±5.154.0±2.1

*ne: no effect observed up to the highest concentration tested

This data clearly demonstrates that Albendazole displays significantly higher cytotoxicity compared to its metabolites, with Balb/c 3T3 cells showing particular sensitivity to the parent compound. Understanding these differential toxicity profiles is essential for pharmaceutical development and safety assessment.

Analytical Characteristics

Physical Properties

Albendazole Sulfoxide D3 represents an important tool in pharmaceutical research, quality control, and metabolic studies related to Albendazole and its derivatives. Its precisely defined chemical structure, featuring strategic deuterium labeling, makes it particularly valuable as a reference standard for analytical method development and validation.

The compound's relationship to the metabolic pathway of Albendazole provides insights into both the therapeutic efficacy and toxicity profile of this widely used anthelmintic drug. Research findings demonstrating the differential cytotoxicity of Albendazole and its metabolites underscore the importance of metabolite studies in pharmaceutical development.

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